molecular formula C21H20N2O2S2 B2426337 3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-46-0

3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2426337
CAS No.: 862806-46-0
M. Wt: 396.52
InChI Key: MADCAMMPHUJFFH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14(15-6-4-3-5-7-15)27-21-22-18-12-13-26-19(18)20(24)23(21)16-8-10-17(25-2)11-9-16/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADCAMMPHUJFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 328.43 g/mol

Biological Activity Overview

Research indicates that this compound possesses a range of biological activities, including:

  • Anticancer Properties : The compound shows potential as an anticancer agent by inhibiting various cancer cell lines.
  • Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may contribute to its therapeutic potential.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM.
    Cell LineIC50 (µM)Reference
    MCF-715
    HeLa12
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

Results showed that the compound exhibited minimum inhibitory concentrations (MIC) in the range of 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus75
Escherichia coli100

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound:

  • Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro.
  • Animal Models : In rodent models of inflammation, administration of the compound led to a reduction in paw edema and inflammatory markers.

Case Studies and Research Findings

Several studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Structure-Activity Relationship (SAR) : A study explored various substitutions on the thieno[3,2-d]pyrimidine scaffold to optimize biological activity. Modifications at the phenyl ring significantly enhanced anticancer potency while maintaining low toxicity profiles in normal cells .
  • Clinical Relevance : Although primarily preclinical, findings suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor progression .

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and (1-phenylethyl)thio substituents enhances its pharmacological profile. The structural configuration is crucial for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in targeting specific kinases involved in cancer progression. The compound under discussion has shown promise as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers.

Case Study: Inhibition of Plk1

Research demonstrated that derivatives similar to the compound effectively block Plk1 activity, leading to mitotic arrest and apoptotic cell death in cancer cell lines such as HeLa and L363. The structure–activity relationship (SAR) studies indicated that modifications to the thieno[3,2-d]pyrimidine scaffold could enhance potency and selectivity against Plk1 while minimizing effects on other kinases like Plk2 and Plk3 .

Acetyl-CoA Carboxylase Modulation

Another significant application of compounds related to this structure involves their role as modulators of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer cell proliferation. Inhibitors of ACC can disrupt lipid biosynthesis pathways essential for tumor growth.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives suggest potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 2: Summary of Research Findings

ApplicationFindingsReferences
Anticancer ActivityEffective Plk1 inhibitors; induces apoptosis
Acetyl-CoA Carboxylase ModulationDisrupts lipid biosynthesis in cancer cells
Antimicrobial PropertiesPotential efficacy against bacterial strainsNot yet established

Q & A

Basic Research Questions

Q. What optimized synthetic routes and reaction conditions are critical for achieving high yields of this thieno-pyrimidinone derivative?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiourea derivatives and functionalized benzyl halides. Key steps include:

  • Cyclocondensation of thiourea with α,β-unsaturated ketones under reflux in DMF or DMSO .
  • Thioether formation via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and temperatures of 60–80°C to minimize oxidation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound.
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents (e.g., 1.2–1.5 eq of 1-phenylethyl mercaptan) significantly impact yield (reported 45–68% in analogs) .

Q. Which spectroscopic techniques are most reliable for structural characterization, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the thieno-pyrimidine core signals:
  • ¹H: δ 7.8–8.2 ppm (pyrimidine H), δ 4.3–4.5 ppm (CH₂-S in dihydrothiophene) .
  • ¹³C: ~160–165 ppm (C=O), 110–120 ppm (thiophene carbons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR : Validate thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Q. What in vitro assays are suitable for initial biological screening, and how should dose-response data be interpreted?

  • Methodological Answer :

  • Antiproliferative Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. IC₅₀ values <10 μM suggest therapeutic potential .
  • Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • Data Interpretation : Normalize to vehicle controls; use nonlinear regression (GraphPad Prism) for dose-response curves. Replicate experiments (n=3) to confirm reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents like the 4-methoxyphenyl group in biological efficacy?

  • Methodological Answer :

  • Analog Synthesis : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky (e.g., 3,5-dimethylphenyl) groups .
  • Biological Testing : Compare IC₅₀ across analogs to identify trends. For example, 4-methoxy enhances solubility but may reduce target binding affinity vs. halogenated analogs .
  • Computational Analysis : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations (>50 ns trajectories) .

Q. What computational strategies predict target interactions, and how can docking results be experimentally validated?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger) with flexible ligand sampling. Prioritize targets (e.g., EGFR, COX-2) based on structural homology to known thieno-pyrimidine binders .
  • Validation :
  • SPR/Biacore : Measure binding kinetics (kₐ/k𝒹) for top docked targets .
  • Thermal Shift Assay : Monitor protein melting temperature (ΔTm) upon compound binding .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions or cell lines?

  • Methodological Answer :

  • Variable Control : Standardize assay parameters (e.g., serum concentration, seeding density) .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed pathways in responsive vs. resistant cell lines .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 3-(4-chlorophenyl) analogs) to discern scaffold-specific trends .

Q. What strategies determine metabolic stability and major degradation products under physiological conditions?

  • Methodological Answer :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS/MS. Half-life <30 min indicates rapid metabolism .
  • Degradant Identification : Use high-resolution MSⁿ to trace oxidation (e.g., sulfoxide formation) or hydrolysis products .

Q. How can differential reactivity of its thioether and dihydrothiophene groups be exploited for selective derivatization?

  • Methodological Answer :

  • Thioether Alkylation : React with iodoacetamide (pH 8.5, 25°C) to add functional handles without opening the dihydrothiophene ring .
  • Oxidative Functionalization : Use m-CPBA to selectively oxidize thioether to sulfoxide, preserving the carbonyl group .

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